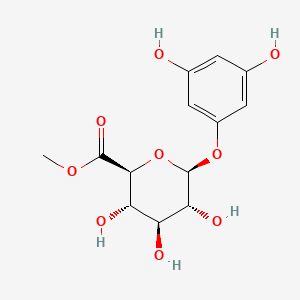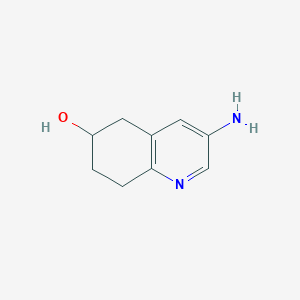
4-Methyl-2-propylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-propylphenol, also known as p-Cresol, 2-propyl- or Phenol, 4-methyl-2-propyl-, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . This compound is a derivative of phenol, characterized by the presence of a methyl group and a propyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propylphenol can be achieved through various organic reactions. One common method involves the alkylation of p-cresol with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material:
p-Cresol (4-methylphenol)Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-propylphenol involves its interaction with biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-propylphenol: Similar structure but with different positional isomers.
4-Methylphenol (p-Cresol): Lacks the propyl group.
2-Propylphenol: Lacks the methyl group.
Uniqueness
4-Methyl-2-propylphenol is unique due to the presence of both a methyl and a propyl group on the benzene ring, which influences its chemical reactivity and biological activity compared to other phenol derivatives.
Eigenschaften
CAS-Nummer |
4074-46-8 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-8(2)5-6-10(9)11/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
NNPMYBBCIDUAJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)






![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)



